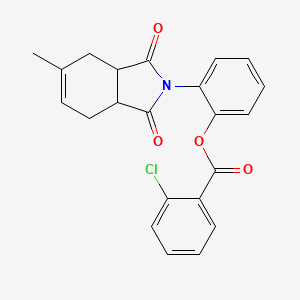

![molecular formula C15H20N2O3 B4008016 methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B4008016.png)

methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyridinylmethylamino propanoate compounds involves efficient stereoselective methods. For instance, methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in the synthesis of GP IIb/IIIa antagonists, is synthesized through the hydrogenation of enantiomeric enamines, followed by chiral auxiliary removal under mild conditions (Zhong et al., 1999). This process highlights the importance of stereoselectivity and the use of specific catalysts and conditions to achieve the desired product.

Molecular Structure Analysis

Molecular structure determination is critical for understanding the compound's reactivity and interaction with other molecules. Techniques such as X-ray crystallography provide insights into the arrangement of atoms within the molecule and the presence of any intramolecular hydrogen bonding, which can influence its chemical behavior. For example, the study of hydrogen bonding in related pyridinyl compounds through NMR spectroscopy and X-ray crystallography reveals specific interaction patterns that define their structural characteristics (Dobbin et al., 1993).

Chemical Reactions and Properties

Methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate can undergo various chemical reactions, including cycloadditions and transformations into heterocyclic systems. These reactions are pivotal in synthesizing multifunctional compounds and exploring the compound's reactivity towards different nucleophiles and electrophiles. For example, the formation of acyclic and heterocyclic derivatives through reactions with mono- and difunctional nucleophiles showcases the compound's versatility in chemical synthesis (Sokolov & Aksinenko, 2010).

Physical Properties Analysis

The physical properties of methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. These properties depend on the molecular structure and the presence of functional groups, which influence interactions with solvents and other compounds. Understanding these properties is crucial for the compound's handling, storage, and application in synthesis and material science.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions and its potential as a building block in organic synthesis. Studies on related compounds provide insights into the reactivity patterns and the effects of substituents on the chemical behavior of the compound. For instance, the synthesis and transformations of related enoates into polyfunctional heterocyclic systems demonstrate the compound's potential for creating complex molecular architectures (Pizzioli et al., 1998).

Applications De Recherche Scientifique

Efficient Stereoselective Synthesis

This compound is involved in the synthesis of key starting materials, like RWJ-53308, which is an orally active antagonist of the platelet fibrinogen receptor (GP IIb/IIIa antagonist). The efficient stereoselective synthesis of such compounds is crucial for developing therapeutic agents with potential applications in cardiovascular diseases (H. Zhong et al., 1999).

Synthesis of 3-(Pyrimidinyl)propanoates

Another research application involves the cyclocondensation of derivatives derived from levulinic acid with amidines to create pyrimidine and pyrimidine-like derivatives. These compounds serve as new types of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate, demonstrating the synthetic versatility of the compound for developing novel chemical entities with potential biological activities (A. Flores et al., 2013).

Antimicrobial Activity of Heterocyclic Derivatives

The compound is also a precursor for synthesizing a variety of uniquely substituted heterocyclic substances. These substances exhibit promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast, highlighting its importance in the search for new antimicrobial agents (H. Behbehani et al., 2011).

Enamine Chemistry and Reduction of Enaminones

Enamine chemistry involves the transformation of cyclohexanone derivatives into enaminones, which are then reduced to yield various products. This showcases the compound's utility in organic synthesis, particularly in the synthesis of α,β-unsaturated aldehydes, demonstrating its role in complex chemical transformations (S. Carlsson & S. Lawesson, 1982).

Tobacco Flavoring Application

Additionally, derivatives of this compound have been synthesized for use in tobacco flavoring. This application illustrates the compound's role beyond medicinal chemistry, extending to consumer products and enhancing sensory experiences (Zhao Yu, 2010).

Propriétés

IUPAC Name |

methyl 2-cyclopentyl-3-oxo-3-(pyridin-3-ylmethylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-20-15(19)13(12-6-2-3-7-12)14(18)17-10-11-5-4-8-16-9-11/h4-5,8-9,12-13H,2-3,6-7,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGFYLMUVIXIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007936.png)

![6-(tetrahydro-2-furanylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B4007942.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007946.png)

![N-(4-chlorophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007957.png)

![2-methyl-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2,8-diazaspiro[5.5]undecane](/img/structure/B4007968.png)

![N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4007974.png)

![3-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]amino}benzoic acid](/img/structure/B4007980.png)

![methyl 2-{[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]amino}benzoate](/img/structure/B4007981.png)

![1,1'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dipiperidine](/img/structure/B4007985.png)

![5-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4007995.png)

![4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4008012.png)

![N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4008017.png)

![N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4008026.png)